molecular formula C25H27FN2O3S B12134971 N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide

N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide

Cat. No.: B12134971
M. Wt: 454.6 g/mol
InChI Key: IJPILBOWJUSZHS-UHFFFAOYSA-N
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Description

The compound N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a benzamide derivative featuring a thiophene core substituted with a 3-fluorophenyl-morpholine moiety and a 4-methoxybenzamide group. The morpholine ring enhances solubility, while the fluorophenyl group may influence electronic properties and binding affinity.

Properties

Molecular Formula

C25H27FN2O3S

Molecular Weight

454.6 g/mol

IUPAC Name

N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H27FN2O3S/c1-16-17(2)32-25(27-24(29)18-7-9-21(30-3)10-8-18)22(16)23(28-11-13-31-14-12-28)19-5-4-6-20(26)15-19/h4-10,15,23H,11-14H2,1-3H3,(H,27,29)

InChI Key

IJPILBOWJUSZHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC(=CC=C2)F)N3CCOCC3)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Linezolid can be synthesized through an improved and economically viable process. Here are the steps involved:

  • Formation of Intermediate (IV)::
    • Methyl 3-fluoro-4-morphinolino phenyl carbamate (V) reacts with R-epichlorohydrin in the presence of n-butyllithium in hexane to yield ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one (IV).
  • Formation of Linezolid::
    • Compound (IV) further reacts with potassium phthalimide in a polar solvent to give (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III).
    • Finally, (III) is converted to Linezolid .

Chemical Reactions Analysis

Linezolid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its synthesis. The major products formed from these reactions are intermediates like (IV) and (III).

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound lies in cancer research. Preliminary studies have indicated that it exhibits significant anticancer activity against various cancer cell lines.

Case Studies

  • In Vitro Studies : Research has demonstrated that N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide inhibits the growth of several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers, showing percent growth inhibitions exceeding 70% at optimal concentrations .
  • In Vivo Studies : Animal model studies are ongoing to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in xenograft models. Preliminary results indicate promising outcomes that warrant further investigation .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : There is emerging evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Effects : Initial research suggests that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases .

Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of functional ribosomes, ultimately halting bacterial growth. Its molecular targets and pathways involve interactions with ribosomal RNA and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Key structural analogs (from ) include:

N-[3-[(3-Chlorophenyl)(Morpholin-4-yl)Methyl]-4,5-Dimethylthiophen-2-yl]-4-Methoxybenzamide

4-Methoxy-N-[3-[(3-Methoxyphenyl)(Morpholin-4-yl)Methyl]-4,5-Dimethylthiophen-2-yl]Benzamide

N-[3-[(2-Chlorophenyl)(Morpholin-4-yl)Methyl]-4,5-Dimethylthiophen-2-yl]-4-Methoxybenzamide

Structural Analysis:

  • Fluorine vs. Chlorine/Methoxy Substituents : The 3-fluorophenyl group in the target compound offers electron-withdrawing effects and moderate lipophilicity (logP ~2.1), whereas chlorine (higher logP ~2.7) and methoxy (electron-donating, logP ~1.8) groups alter electronic and solubility profiles. These differences may impact receptor binding or metabolic stability .
Core Heterocycle Modifications
  • Thiophene vs. Triazole/Triazine Cores: Compounds with triazole cores () exhibit tautomerism (thione vs. thiol forms), which can stabilize interactions with metal ions or hydrogen-bond acceptors.
  • Morpholine-Containing Analogs: The European patent () describes compounds with morpholine-oxazolidinone hybrids, highlighting the role of morpholine in enhancing water solubility and bioavailability.
Spectroscopic Data
  • IR Spectroscopy : The absence of νS–H (~2500–2600 cm⁻¹) in the target compound (similar to ’s triazoles) confirms the absence of thiol tautomers. The presence of νC=O (~1663–1682 cm⁻¹) aligns with benzamide carbonyl stretching .
  • NMR : The 4-methoxybenzamide group would show characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-{3-[(3-Fluorophenyl)(Morpholin-4-yl)Methyl]-4,5-Dimethylthiophen-2-yl}-4-Methoxybenzamide (Target) C₃₀H₃₂FN₂O₃S 531.66 3-Fluorophenyl, Morpholine Moderate logP, Rigid thiophene core
N-[3-[(3-Chlorophenyl)(Morpholin-4-yl)Methyl]-4,5-Dimethylthiophen-2-yl]-4-Methoxybenzamide C₃₀H₃₂ClN₂O₃S 548.11 3-Chlorophenyl, Morpholine Higher logP, Electron-withdrawing
4-Methoxy-N-[3-[(3-Methoxyphenyl)(Morpholin-4-yl)Methyl]-4,5-Dimethylthiophen-2-yl]Benzamide C₃₁H₃₅N₂O₄S 543.69 3-Methoxyphenyl, Morpholine Electron-donating, Lower logP
3-[(2-Bromophenoxy)Methyl]-N-{1-[(2,6-Dichlorophenyl)Methyl]-1H-Pyrazol-4-yl}-4-Methoxybenzamide C₂₅H₂₁BrCl₂N₃O₃ 586.73 Bromophenoxy, Dichlorophenyl High molecular weight, Halogen-rich

Functional Implications

  • Bioactivity Potential: Fluorinated benzamides (e.g., flutolanil in ) are known fungicides, suggesting the target compound may share pesticidal properties. The morpholine ring could enhance penetration into lipid bilayers .
  • Structural simplification (e.g., replacing dimethylthiophene with smaller cores) may improve druglikeness.

Biological Activity

N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • Morpholine ring : Known for enhancing solubility and bioavailability.
  • Thiophene moiety : Associated with various biological activities.
  • Fluorophenyl group : Often linked to increased potency due to electronegativity.

Antiviral Activity

Research indicates that derivatives of benzamide, including compounds structurally similar to this compound, exhibit significant antiviral properties. For instance, studies have shown that certain N-phenylbenzamide derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G (A3G) .

Mechanism of Action :

  • Inhibition of Viral Replication : The compound may enhance A3G levels, which is known to inhibit HBV replication through deaminase-independent mechanisms .
  • Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against HIV and HCV, suggesting a versatile mechanism that could be applicable to other viral pathogens .

Anticancer Activity

The compound's potential in oncology is also noteworthy. It has been suggested that morpholine-containing compounds can modulate protein kinase activity, which plays a critical role in cancer cell proliferation .

Case Studies :

  • Cell Line Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, although specific data on this compound is limited.
  • Animal Models : Preliminary studies using animal models indicate that compounds with similar pharmacophores exhibit reduced tumor growth rates compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any new drug candidate. While specific data for this compound are sparse, related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .

Summary of Findings

Biological ActivityObserved EffectsReference
AntiviralInhibition of HBV replication via A3G modulation
AnticancerInduction of apoptosis in cancer cell lines (in vitro)
PharmacokineticsFavorable ADME profiles in related compounds

Q & A

Q. What synthetic strategies are recommended for synthesizing N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide?

  • Methodological Answer : The compound's synthesis typically involves coupling reactions. For example, 4-methoxybenzamide derivatives can be synthesized via amide bond formation using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C) to minimize side reactions . The morpholine and fluorophenyl substituents may require multi-step functionalization , such as nucleophilic substitution or Friedel-Crafts alkylation, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Key intermediates should be validated using TLC and NMR before proceeding.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify substituent positions and stereochemistry. For instance, the morpholine ring protons typically resonate at δ 3.5–4.0 ppm, while the thiophene methyl groups appear near δ 2.1–2.5 ppm . IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). ESI-MS provides molecular weight validation (e.g., [M+H]⁺ peaks) . For crystalline derivatives, X-ray crystallography (using software like SHELXL ) resolves absolute configurations and packing interactions .

Q. What initial biological screening assays are suitable for this compound?

  • Methodological Answer : Given structural similarities to antimicrobial thiophene derivatives , start with minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use broth microdilution (CLSI guidelines) and compare to standard drugs (e.g., ciprofloxacin). For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from substituent effects or assay conditions. For example, fluorophenyl groups enhance lipophilicity and membrane penetration, but excessive bulk may reduce binding. Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying morpholine or methoxy groups) . Validate assays under standardized pH conditions (e.g., pH 7.4 vs. 6.5), as fluorescence intensity and binding affinity can vary significantly with protonation states . Use dose-response curves and statistical tools (e.g., ANOVA) to quantify variability .

Q. What computational approaches aid in target identification and mechanistic studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like kinases or GPCRs , leveraging the morpholine moiety's affinity for ATP-binding pockets . Compare binding poses to known inhibitors (e.g., quinazoline derivatives) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd, kon, koff) .

Q. How can synthetic yields be optimized for scale-up in academic settings?

  • Methodological Answer : Poor yields often stem from steric hindrance at the thiophene-morpholine junction. Optimize via microwave-assisted synthesis to reduce reaction times and improve regioselectivity . Screen catalysts (e.g., Pd(OAc)2 for cross-couplings) and solvents (e.g., DMF vs. THF). Monitor intermediates by HPLC-PDA to identify byproducts. For challenging crystallizations, use anti-solvent vapor diffusion with tert-butyl methyl ether .

Data Contradiction Analysis

Issue Potential Cause Resolution Strategy Reference
Variable antimicrobial activityDifferences in bacterial strain susceptibilityStandardize assays using ATCC reference strains and include positive controls .
Inconsistent NMR shiftsSolvent polarity or temperature effectsRe-run spectra in deuterated DMSO at 25°C and compare to published databases .
Discrepant docking scoresForce field parameterizationCross-validate with QM/MM hybrid methods (e.g., Gaussian09) .

Key Methodological Takeaways

  • Synthesis : Prioritize stepwise functionalization and low-temperature coupling to preserve stereochemistry .
  • Characterization : Combine X-ray crystallography with advanced NMR (e.g., 2D COSY/HSQC) for ambiguous peaks .
  • Biological Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR ) to confirm target engagement .

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